

# fluphenazine pharmacokinetics absorption distribution metabolism

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## Compound Focus: Fluphenazine

CAS No.: 69-23-8

Cat. No.: S528198

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## Quantitative Pharmacokinetic Parameters of Fluphenazine

Parameter	Fluphenazine Hydrochloride (Oral)	Fluphenazine Hydrochloride (IM)	Fluphenazine Decanoate (LAI, IM/Sub-Q)
Bioavailability	2.7% (Oral) [1]	Information Missing	Information Missing

| **Time to Peak Concentration ( $T_{max}$ )** | 0.5 hours [2]; 2-4 hours [3] | 1.5 hours [2] | Single dose: Within 24 hours [4]; 1-8 hours post-injection with high inter-patient variability [4] | Steady-state: Profile determined by slow absorption [5] | | **Elimination Half-Life ( $t_{1/2}$ )** | 14-16 hours [6] | 6-10 days [6] | Single dose: 6.8-9.6 days [7] | Multiple doses: 14.3 days (mean) [7] | Apparent half-life: ~7-10 days [1] | | **Therapeutic Reference Range** | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | 1 - 10 ng/mL [6] | | **Protein Binding** | Information Missing | Information Missing | Information Missing | | **Time to Steady State** | Governed by elimination half-life | Governed by elimination half-life | 4-6 weeks (due to flip-flop kinetics) [7] | | **Primary Metabolic Pathways** | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | Hepatic, primarily via CYP2D6 [6] | | **Excretion** | Urine and feces [1] | Urine and feces [1] | Urine and feces [1] |

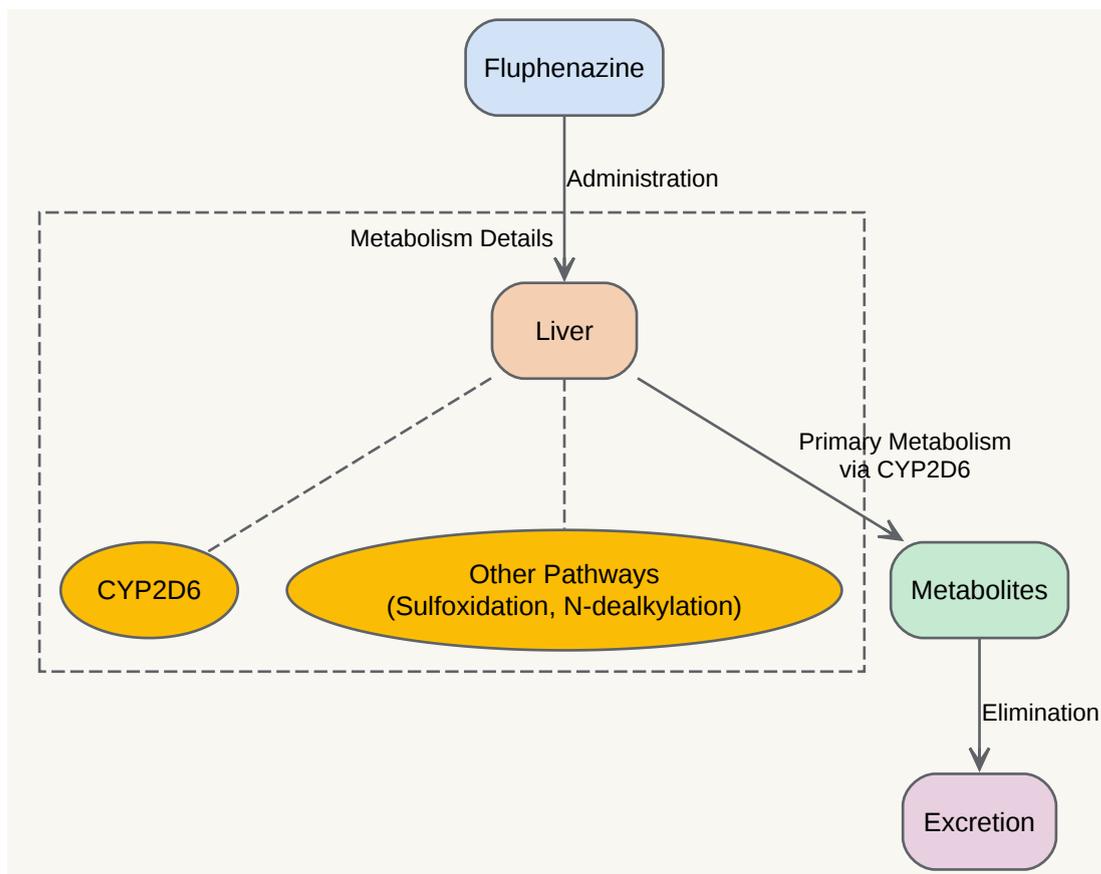
## Detailed Experimental Protocols and Methodologies

The quantitative data in the table above are derived from specific clinical and analytical studies. Here are the methodologies for key experiments:

- **GC/MS Bioequivalence Study (1992):** A clinical trial used **gas chromatography/mass spectrometry (GC/MS)** detection to establish the steady-state pharmacokinetic profile of **fluphenazine** decanoate [5]. The study employed a **two-way crossover design** in 16 stable outpatients to compare the bioavailability of 10 mg/ml and 25 mg/ml formulations. Key measured parameters included **Area Under the Curve (AUC)** and **maximum serum concentration (C<sub>max</sub>)**. This method is noted for its high sensitivity in measuring subnanomolar plasma concentrations [5].
- **Pharmacokinetic Analysis of LAI Formulations:** Research on Long-Acting Injectable (LAI) antipsychotics outlines that their unique "flip-flop" kinetics must be characterized by measuring the **apparent half-life**, which is driven by the slow absorption from the injection site [7] [8]. Time to steady-state for these formulations is a function of the absorption rate, not elimination [7].

## Metabolism and Disposition Pathways

**Fluphenazine** is extensively metabolized in the liver, and its disposition can be visualized through the following pathway:



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### ***Fluphenazine Metabolism and Excretion Pathway***

- **Key Metabolic Enzymes:** **Fluphenazine** is a major substrate of the **cytochrome P450 enzyme CYP2D6** [6]. It also undergoes metabolism via other pathways, including **sulfoxidation and N-dealkylation** [3].
- **Active Metabolites:** The binding affinity of two **fluphenazine** metabolites has been studied, indicating they may contribute to the drug's overall pharmacological profile [9].
- **Excretion Routes:** The drug and its metabolites are eliminated via both **urine and feces** [1].

## Key Technical and Clinical Considerations

- **"Flip-Flop" Kinetics in LAIs:** For **fluphenazine** decanoate, the **absorption rate constant is slower than the elimination rate constant** [7]. This results in "flip-flop" kinetics, where the observed half-life reflects the absorption process, and the time to reach steady-state is a function of this slow absorption from the injection site [8].

- **Factors Influencing Pharmacokinetics: Cigarette smoking** is associated with a 2.33-fold increase in the clearance of **fluphenazine** decanoate [7]. As a CYP2D6 substrate, the drug's metabolism is susceptible to **pharmacogenetic variations and drug-drug interactions** with inhibitors or inducers of this enzyme [6] [8].

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